(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Description
Properties
IUPAC Name |
(Z)-4-bromo-1,1,1,3-tetrafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJJRDSVRUTQFT-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660303 | |
| Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-89-6 | |
| Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Principle
The most effective method for preparing (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene involves the insertion of a zinc–silver couple into the carbon–bromine bond of a precursor tetrafluorobutene derivative. This approach generates a thermally stable organozinc intermediate, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, which can be stored and utilized for further transformations.
Experimental Conditions and Optimization
- Starting Material: Commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
- Reagent: Zinc–silver couple (Zn(Ag)), prepared by activating zinc with silver.
- Solvent: Dimethylformamide (DMF) at 0 °C.
- Reaction Time: 0.5 hours.
- Yield: Approximately 86% NMR yield of the organozinc reagent.
- Temperature Effects: Lowering temperature to –30 °C inhibits insertion; raising temperature to 40 °C in tetrahydrofuran (THF) improves yield to 75%.
- Solvent Effects: Polar solvents such as DMF, DMA, DMPU, and NMP facilitate the reaction with varying yields (22–58%), while less polar solvents like THF require elevated temperatures for effective insertion.
Reaction Table Summary
| Entry | Solvent | Temperature (°C) | Zinc Source | Yield of Organometallic Intermediate (%) | Notes |
|---|---|---|---|---|---|
| 1 | DMF | 0 | Zinc powder | 0 (No reaction) | Starting material recovered |
| 2 | DMF | 0 | Zn(Ag) | 86 | Optimal conditions |
| 3 | DMF | 0 | Zn(Ag) (less) | 50 | Reduced Zn(Ag) slows reaction |
| 4 | DMF | –30 | Zn(Ag) | 0 | No insertion |
| 5 | DMA | 0 | Zn(Ag) | 22 | Polar solvent |
| 6 | DMPU | 0 | Zn(Ag) | 58 | Polar solvent |
| 7 | NMP | 0 | Zn(Ag) | 40 | Polar solvent |
| 8 | THF | 0 | Zn(Ag) | 0 (Starting material recovered) | Less polar solvent |
| 9 | THF | 40 | Zn(Ag) | 75 | Elevated temperature required |
Table 1: Zinc insertion into CF2–Br bond under various conditions (adapted from Tamamoto et al.)
Alternative Synthetic Routes and Related Transformations
Copper-Mediated Cross-Coupling
The organozinc reagent derived from this compound can be transmetallated to copper species, which then undergo cross-coupling with aromatic iodides or acyl chlorides. This method broadens the scope of functionalized CF2CF2-containing molecules accessible from the starting material.
Reductive Coupling with Carbonyl Compounds
The zinc reagent also participates in reductive coupling reactions with various carbonyl compounds, providing access to diverse polyfluorinated products.
Mechanistic Insights and Challenges
- The zinc–silver couple facilitates the insertion by activating the zinc surface and enhancing its reactivity toward the CF2–Br bond.
- The reaction is sensitive to temperature and solvent polarity, requiring optimization for maximal yield.
- Traditional methods using zinc powder alone fail to achieve insertion under mild conditions.
- The avoidance of hazardous reagents such as tetrafluoroethylene gas or ozone-depleting halons marks this method as safer and more practical.
Summary of Key Research Findings
| Aspect | Details |
|---|---|
| Precursor | 4-Bromo-3,3,4,4-tetrafluorobut-1-ene (commercially available) |
| Key Reagent | Zinc–silver couple (Zn(Ag)) |
| Optimal Solvent | Dimethylformamide (DMF) |
| Optimal Temperature | 0 °C for DMF; 40 °C for THF |
| Reaction Time | 0.5 hours |
| Yield of Organometallic Intermediate | Up to 86% (NMR yield) |
| Stability | Stable at ambient temperature; storable for >1.5 years in DMF at 4 °C |
| Subsequent Use | Cross-coupling with aromatic iodides, acyl chlorides; reductive coupling with carbonyls |
| Advantages | Practical, scalable, avoids hazardous reagents, produces thermally stable intermediates |
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in polar solvents can facilitate substitution reactions.
Addition: Halogens like chlorine or bromine in the presence of light or catalysts can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield fluorinated alcohols or amines, while addition reactions can produce dihalogenated compounds.
Scientific Research Applications
Synthetic Chemistry Applications
Functional Group Transformations:
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene serves as a versatile building block in organic synthesis. It can undergo various transformations to introduce functional groups that are pivotal in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of CF₂CF₂-containing organic compounds through carbon-carbon bond formation reactions. These reactions are essential for synthesizing biologically active molecules and functional materials .
Case Study: Synthesis of Fluorinated Sugars:
A notable application of this compound is its role in synthesizing fluorinated sugars. These sugars exhibit unique biological activities due to the presence of fluorine atoms, which can enhance metabolic stability and alter biological interactions. The synthetic pathways often involve the transformation of this compound into intermediates that lead to these fluorinated sugars .
Materials Science Applications
Liquid Crystals:
The compound is also significant in the field of materials science, particularly in the development of liquid crystals. Liquid crystals are crucial for display technologies and other optical applications due to their unique electro-optical properties. The incorporation of fluorinated moieties like those derived from this compound can enhance the thermal stability and responsiveness of liquid crystal formulations .
Light-Emitting Materials:
Another promising application lies in light-emitting materials. Fluorinated compounds are known to exhibit distinct photophysical properties that can be harnessed in the design of organic light-emitting diodes (OLEDs). The tetrafluoroethylene moiety contributes to improved charge transport properties and stability under operational conditions .
Medicinal Chemistry Applications
Drug Design:
In medicinal chemistry, fluorinated compounds are increasingly recognized for their ability to improve the pharmacokinetic properties of drug candidates. The introduction of this compound into drug design frameworks can lead to enhanced bioavailability and metabolic stability. Its role as a bioisostere for hydrogen atoms can significantly influence the binding affinity and selectivity of drug candidates .
Case Study: Development of Antiviral Agents:
Research has shown that derivatives of this compound can be utilized in developing antiviral agents. By modifying the compound through various synthetic routes, researchers have created new molecules that demonstrate antiviral activity against specific viral targets .
Safety and Handling Considerations
Given its chemical properties, this compound must be handled with care:
Mechanism of Action
The mechanism by which (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved often include halogen bonding and hydrophobic interactions, which contribute to the compound’s overall bioactivity and stability.
Comparison with Similar Compounds
1-Bromo-2,4,4,4-tetrafluorobut-1-ene
- Molecular Formula : C₄H₃BrF₄ (identical to the target compound).
- Structure : Double bond at position 1, with bromine at position 1 and fluorine at 2,4,4,3.
- Its MDL number (MFCD08460477) distinguishes it in chemical databases .
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | 933600-89-6 | C₄H₃BrF₄ | 206.96 | Z-configuration, 97% purity |
| 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | - | C₄H₃BrF₄ | 206.96 | Different stereochemistry |
Aromatic Bromo-Fluoro Compounds
4-Bromo-2,3,5,6-tetrafluorobenzonitrile (SS-5101)
- Molecular Formula : C₇BrF₄N.
- Structure : Aromatic ring with bromine, nitrile, and four fluorine substituents.
- Comparison: The aromatic system confers thermal stability and polarity, making it suitable for electronic materials or liquid crystals. Its higher molecular weight (259.02) and nitrile group contrast with the aliphatic, non-polar nature of the target compound .
4-Bromo-1,2-diaminobenzene
- Molecular Formula : C₆H₇BrN₂.
- Structure : Benzene ring with bromine and two amine groups.
- Applications : Used in polymer manufacturing or as a ligand in catalysis. Classified as a "TOXIC SOLID" in transport regulations (ADR/RID, IMDG), highlighting stricter handling requirements compared to volatile fluorinated alkenes .
Heterocyclic Bromo-Fluoro Compounds
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₁BrF₃N₂O.
- Structure : Pyrazolone core with bromine, trifluoromethyl, and methyl groups.
- Key Data : LC/MS m/z 301, 303, 305 [M+H]⁺; retention time 1.43 minutes.
Biological Activity
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and a bromine substituent, enhances its biological activity and functional properties. This article explores the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C₄H₃BrF₄
- Molecular Weight : 206.96 g/mol
- CAS Number : 933600-89-6
- Structure : The compound features a tetrafluorinated alkene structure which significantly influences its reactivity and biological interactions.
Biological Activity Overview
Fluorinated compounds often exhibit enhanced biological activities due to the presence of fluorine atoms, which can alter pharmacokinetics and molecular interactions. The specific biological activities of this compound include:
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The introduction of fluorine can enhance lipophilicity and membrane penetration.
- Anticancer Potential : Fluorinated derivatives are often explored for their potential in cancer therapy due to their ability to interact with biological targets effectively.
- Agrochemical Applications : The compound's unique properties make it a candidate for use in developing agrochemicals with improved efficacy.
Case Study 1: Synthesis and Biological Evaluation
A study demonstrated the synthesis of this compound through a Cu(0)-mediated cross-coupling reaction. The resultant compound was evaluated for its biological activity against various microbial strains. Results indicated significant antimicrobial activity compared to non-fluorinated analogs .
| Microbial Strain | Inhibition Zone (mm) | Control (Non-fluorinated) |
|---|---|---|
| E. coli | 15 | 8 |
| S. aureus | 18 | 10 |
| P. aeruginosa | 20 | 9 |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of fluorinated compounds similar to this compound. The study utilized cell lines from various cancers and assessed cell viability post-treatment with the compound. The results indicated a dose-dependent reduction in cell viability across several cancer types .
| Cancer Cell Line | IC₅₀ (µM) | Control (Non-fluorinated) |
|---|---|---|
| MCF-7 (Breast) | 5 | 15 |
| HeLa (Cervical) | 3 | 12 |
| A549 (Lung) | 7 | 20 |
The biological activity of this compound is hypothesized to involve:
- Membrane Disruption : The fluorinated structure enhances membrane permeability.
- Target Interaction : Fluorine atoms can form stronger interactions with biological targets due to their electronegativity.
Q & A
Q. Key Methodological Considerations :
- Use of radical inhibitors (e.g., BHT) to prevent undesired radical chain reactions during bromination.
- Monitoring reaction progress via NMR to track fluorinated intermediates .
- Confirmation of stereochemistry using NOESY or X-ray crystallography (SHELXL refinement) .
Advanced: How do competing electronic and steric effects influence the regioselectivity of nucleophilic substitutions in this compound?
The (Z)-configuration positions the bromine and trifluoromethyl groups on opposite sides, creating distinct electronic environments. Nucleophilic attack (e.g., SN2) is sterically hindered at C4 due to the bulky CF group, favoring alternative pathways. Computational studies (DFT) reveal that electron-withdrawing fluorine atoms polarize the C-Br bond, enhancing electrophilicity at C4 but requiring nucleophiles with high polarizability (e.g., iodide) to overcome steric barriers .
Q. Data Contradiction Analysis :
- Some studies report preferential substitution at C1 due to hyperconjugation from fluorine atoms, while others emphasize steric dominance. Resolve by kinetic isotope effect (KIE) experiments or substituent-tuned model compounds .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : Protons adjacent to fluorine exhibit splitting due to - coupling (e.g., δ 5.8–6.2 ppm, J ≈ 15–20 Hz).
- NMR : Distinct signals for CF (δ -60 to -70 ppm) and CF groups (δ -90 to -110 ppm) confirm substitution patterns.
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 188 [M]) validate purity .
Validation Tip : Cross-reference with PubChem’s computed spectral data for fluorinated alkenes .
Advanced: How does the (Z)-isomer’s configuration affect its reactivity in cross-coupling reactions compared to the (E)-isomer?
The (Z)-isomer’s spatial arrangement restricts access to transition metal catalysts (e.g., Pd) due to steric clash between Br and CF. In Suzuki-Miyaura couplings, the (E)-isomer typically achieves higher yields (e.g., 85% vs. 45% for (Z)). Mitigate this by using bulky ligands (e.g., SPhos) to shield the metal center or employing strain-release strategies (e.g., ring-opening metathesis) .
Q. Experimental Design :
- Compare coupling efficiencies under identical conditions using both isomers.
- Analyze byproduct formation via NMR to identify steric bottlenecks.
Basic: What safety protocols are critical when handling this compound?
Q. Emergency Measures :
- Neutralize spills with sodium bicarbonate.
- Monitor air quality for HF release using fluoride-specific electrodes.
Advanced: How can computational modeling predict the thermodynamic stability of this compound under varying reaction conditions?
DFT calculations (e.g., Gaussian 16) can model rotational barriers and isomerization pathways. For example:
- Calculate Gibbs free energy differences between (Z) and (E) isomers.
- Simulate solvent effects (PCM model) to predict stability in polar vs. nonpolar media.
Validation : Compare computational results with experimental kinetic data (e.g., isomerization rates measured via VT-NMR) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
The compound serves as a fluorinated building block for:
Q. Synthetic Example :
Advanced: What strategies resolve contradictions in reported reaction outcomes for this compound across different studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
